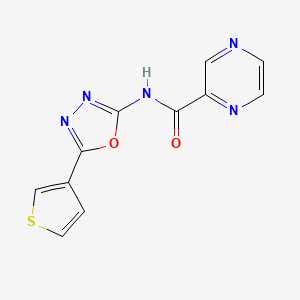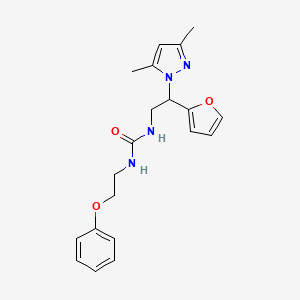![molecular formula C22H24N4O4 B2394568 1-(3,4-dimethoxyphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one CAS No. 941893-28-3](/img/structure/B2394568.png)
1-(3,4-dimethoxyphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a dimethoxyphenyl group, a dimethylamino group, an oxadiazole ring, and a pyrrolidinone ring . These groups could potentially contribute to the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula. It would have a complex, multi-ring structure due to the presence of the oxadiazole and pyrrolidinone rings . The exact 3D structure would depend on the specific arrangement and connectivity of the atoms .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the oxadiazole ring, which is a heterocycle containing nitrogen and oxygen atoms . The dimethylamino group could also participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and the functional groups present .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activity
A study by El‐Borai et al. (2013) investigated the chemical behavior of compounds structurally related to 1-(3,4-Dimethoxyphenyl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone. They focused on the microwave-assisted synthesis of pyrazolopyridine derivatives, examining their antioxidant, antitumor, and antimicrobial activities. This research highlights the potential use of such compounds in developing treatments for various diseases due to their biological activity (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Synthesis of Thermally Stable Polymers
In another study, Mansoori et al. (2012) explored the synthesis of thermally stable polyimides and poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group. This research underlines the utility of such compounds in creating materials that withstand high temperatures, suggesting applications in areas like electronics and aerospace (Mansoori, Atghia, Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).
Development of Fluorescent Materials
Hamciuc et al. (2015) synthesized a new diamine monomer containing a 1,3,4-oxadiazole ring, which was used to prepare polyamide and poly(amide-imide)s. These polymers displayed high thermal stability and fluorescent properties in the blue region, indicating their potential use in optoelectronic applications like light-emitting devices (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Anticancer Agent Synthesis
Redda and Gangapuram (2007) investigated the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, emphasizing their potential as anticancer agents. This study exemplifies the role of structurally related compounds in developing new pharmaceuticals to combat cancer (Redda & Gangapuram, 2007).
Optoelectronic Property Studies
Joshi and Ramachandran (2017) conducted a study on 1,3,4-oxadiazole derivatives, focusing on their optoelectronic properties. Their research provides insights into the use of these compounds in optoelectronic devices, potentially leading to advancements in this field (Joshi & Ramachandran, 2017).
Antimicrobial Evaluation
Fuloria et al. (2009) synthesized new 1,3,4-oxadiazoles and evaluated their antimicrobial properties. This study suggests the application of these compounds in developing new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (Fuloria, Singh, Shaharyar, & Ali, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-25(2)16-7-5-14(6-8-16)21-23-22(30-24-21)15-11-20(27)26(13-15)17-9-10-18(28-3)19(12-17)29-4/h5-10,12,15H,11,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZTVJUEPJUUEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2394486.png)
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2394487.png)
![5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2394490.png)


![3-chloro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2394494.png)
![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
![N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide](/img/structure/B2394498.png)
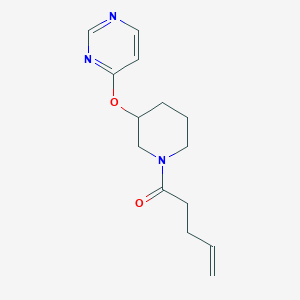
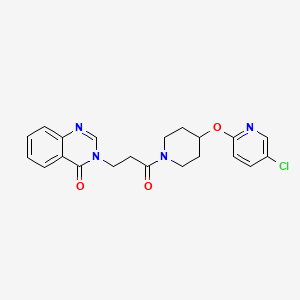
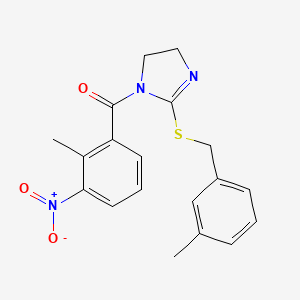
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)
